molecular formula C16H18ClO3P B12647482 Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester CAS No. 58377-72-3

Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester

Cat. No.: B12647482
CAS No.: 58377-72-3
M. Wt: 324.74 g/mol
InChI Key: RGARJWLLEMKZPT-UHFFFAOYSA-N
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Description

Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester is a chemical compound with the molecular formula C16H18ClO3P. It is known for its unique structure, which includes aromatic rings and a phosphonate group. This compound is used in various chemical reactions and has applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester can be synthesized through the reaction of phosphorus oxychloride (POCl3) with 2,5-dimethylphenol in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated systems to maintain precise reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents used. For example, reactions with amines can produce phosphoramidates, while reactions with alcohols can yield phosphoric esters .

Scientific Research Applications

Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoric esters and amides.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphorochloridic acid, bis(2,5-dimethylphenyl) ester involves its ability to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphorochloridic acid, bis(2,5-dimethylphenyl) ester is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it valuable in certain synthetic applications where specific reactivity is required .

Properties

CAS No.

58377-72-3

Molecular Formula

C16H18ClO3P

Molecular Weight

324.74 g/mol

IUPAC Name

2-[chloro-(2,5-dimethylphenoxy)phosphoryl]oxy-1,4-dimethylbenzene

InChI

InChI=1S/C16H18ClO3P/c1-11-5-7-13(3)15(9-11)19-21(17,18)20-16-10-12(2)6-8-14(16)4/h5-10H,1-4H3

InChI Key

RGARJWLLEMKZPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OP(=O)(OC2=C(C=CC(=C2)C)C)Cl

Origin of Product

United States

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